molecular formula C12H15N3O4 B1680228 (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one CAS No. 803647-40-7

(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one

Cat. No. B1680228
M. Wt: 265.26 g/mol
InChI Key: QKTRIGNWBRHBFV-DUXPYHPUSA-N
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Description

NSC 59984 is a reactivator of p53 that restores wild-type p53 signaling by activating p73-dependent apoptosis in mutant p53-expressing colon cancer cells. It is reported to induce cell death in colon cancer cells (EC50 = 8.38 µM in p53-null HCT116 cells) without evident toxicity toward normal cells. NSC 59984 has been shown to induce p53 mutant protein degradation via MDM2-mediated ubiquitination.
NSC59984 is a p53 pathway activator. NSC59984 restores wild-type p53 signaling via p73 activation, specifically in mutant p53-expressing colorectal cancer cells. NSC59984 synergizes with CPT11 to induce cell death in mutant p53-expressing colorectal cancer cells and inhibits mutant p53-associated colon tumor xenograft growth in a p73-dependent manner in vivo. NSC59984 as a promising lead compound for anticancer therapy that acts by targeting GOF-mutant p53 and stimulates p73 to restore the p53 pathway signaling.

Scientific Research Applications

Antioxidant and Glucosidase Inhibition

Compounds containing the 4-methylpiperazin-1-yl and 5-nitrofuran-2-yl groups have been designed and synthesized with significant antioxidant activities and glucosidase inhibitory potential. These derivatives have shown considerable scavenging activity and are more potent than standard treatments in inhibitory assays, highlighting their potential in treating oxidative stress-related diseases and managing glucose levels (Özil, Baltaş, & Parlak, 2018).

Antibacterial Activity

Research into Nitrofurantoin® analogues, which include the 5-nitrofuran-2-yl moiety, has led to the synthesis of compounds with significant antibacterial properties against both Gram-positive and Gram-negative bacteria. These studies offer a pathway for developing new antibiotics to combat resistant bacterial strains, with some compounds demonstrating superior efficacy compared to Nitrofurantoin® itself (Hassan et al., 2020).

Anticonvulsant Properties

Derivatives combining the 4-methylpiperazin-1-yl group with pyrrolidine-2,5-dione structures have been evaluated for their anticonvulsant activities. Specific compounds have exhibited strong anticonvulsant effects in preclinical models, suggesting a promising avenue for the development of new treatments for epilepsy and related seizure disorders (Obniska et al., 2005).

Anticancer Potential

Certain derivatives featuring the 5-nitrofuran-2-yl and 4-methylpiperazin-1-yl groups have been identified for their potent anticancer activities. These compounds target specific cellular mechanisms, such as voltage-gated potassium channels, and have shown efficacy against a range of cancer cell lines, indicating their potential as novel chemotherapeutic agents (Romero et al., 2020).

Anti-TB Agents

Nitrofuranyl methylpiperazines have emerged as potent anti-TB agents from whole-cell screening efforts. Through structure-activity relationship studies, these compounds have demonstrated significant activity against Mycobacterium tuberculosis, including nonreplicating and drug-resistant strains, providing a promising direction for the development of new tuberculosis treatments (Yempalla et al., 2015).

properties

IUPAC Name

(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-13-6-8-14(9-7-13)11(16)4-2-10-3-5-12(19-10)15(17)18/h2-5H,6-9H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTRIGNWBRHBFV-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Brown, LMM Jenkins, DR Crooks, DR Surman… - Frontiers in …, 2023 - frontiersin.org
TP53 is the most commonly mutated gene in cancer, and gain-of-function mutations have wide-ranging effects. Efforts to reactivate wild-type p53 function and inhibit mutant functions …
Number of citations: 4 www.frontiersin.org

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